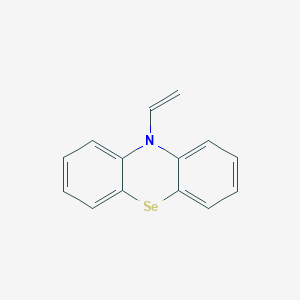
10-Ethenyl-10H-phenoselenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethenyl-10H-phenoselenazine is an organic compound belonging to the phenoselenazine family These compounds are characterized by their unique structure, which includes a selenium atom integrated into a heterocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenyl-10H-phenoselenazine typically involves the cyclization of (2-nitrobenzene)phenyl selenide under reductive conditions. This reaction is facilitated by triphenylphosphine in an organic solvent under nitrogen atmosphere . The reaction conditions are relatively mild, and the product is obtained in high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 10-Ethenyl-10H-phenoselenazine undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Palladium-catalyzed cross-coupling reactions are common for introducing various substituents.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoselenazines depending on the reagents used.
Aplicaciones Científicas De Investigación
10-Ethenyl-10H-phenoselenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 10-Ethenyl-10H-phenoselenazine involves its interaction with various molecular targets. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with other molecules. These interactions can modulate biological pathways and lead to various therapeutic effects .
Comparación Con Compuestos Similares
Phenothiazine: Similar in structure but contains sulfur instead of selenium.
Phenoxazine: Contains an oxygen atom in place of selenium.
Phenazine: Lacks the selenium atom and has a simpler structure.
Uniqueness: 10-Ethenyl-10H-phenoselenazine is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
63737-38-2 |
|---|---|
Fórmula molecular |
C14H11NSe |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
10-ethenylphenoselenazine |
InChI |
InChI=1S/C14H11NSe/c1-2-15-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h2-10H,1H2 |
Clave InChI |
MTJXZCFVHJXJPE-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C2=CC=CC=C2[Se]C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


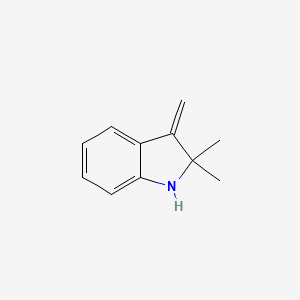
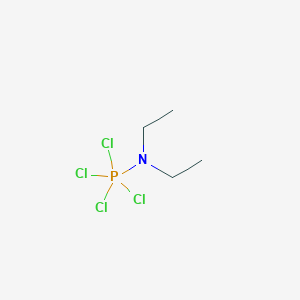
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
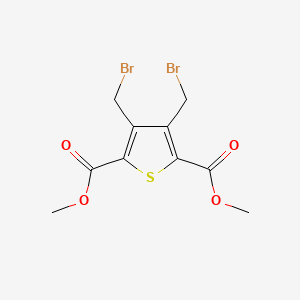
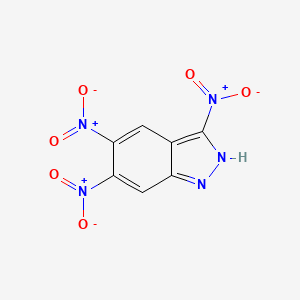

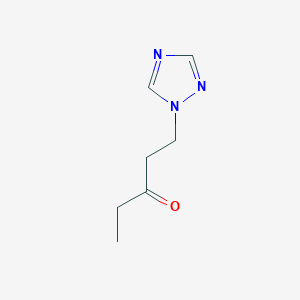
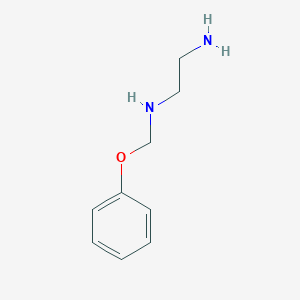
![[(Difluoroboranyl)methyl]{[fluoro(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14484570.png)

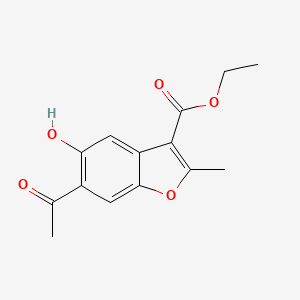
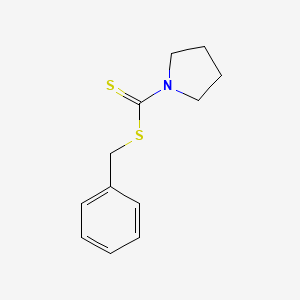
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
